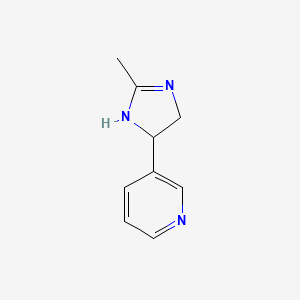![molecular formula C34H37O5P B13819714 25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Ethoxy-27-diethoxyphosphoryloxycalix4arene is a synthetic organic compound belonging to the calixarene family Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes with various molecules, making them valuable in supramolecular chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene typically involves the following steps:
- Starting Material: The synthesis begins with the preparation of the calix4arene scaffold.
- Functionalization: The ethoxy and diethoxyphosphoryloxy groups are introduced through a series of reactions involving appropriate reagents and catalysts.
- Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and diethoxyphosphoryloxy groups, leading to the formation of corresponding oxides.
- Reduction: Reduction reactions can target the phosphoryloxy groups, converting them into phosphines or other reduced forms.
- Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
- Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under appropriate conditions.
- Oxidation: Formation of phosphoryl oxides and other oxidized derivatives.
- Reduction: Generation of phosphines and other reduced products.
- Substitution: Formation of substituted calixarenes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry::
- Host-Guest Chemistry: 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene is used in host-guest chemistry to form complexes with metal ions, organic molecules, and anions, facilitating studies on molecular recognition and binding.
- Drug Delivery: The compound’s ability to encapsulate and transport drugs makes it a potential candidate for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
- Diagnostic Agents: Its binding properties can be utilized in the development of diagnostic agents for detecting specific biomolecules or ions in biological samples.
- Catalysis: The compound can serve as a catalyst or catalyst support in various chemical reactions, improving reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions enable the compound to selectively bind to specific molecules or ions, facilitating their encapsulation, transport, or detection. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.
Comparación Con Compuestos Similares
Similar Compounds::
- Calix4arene: The parent compound without the ethoxy and diethoxyphosphoryloxy groups.
- 25,27-Diethoxycalix4arene: A similar compound with only ethoxy groups.
- 25,27-Diethoxyphosphoryloxycalix4arene: A compound with diethoxyphosphoryloxy groups but lacking the ethoxy groups.
Uniqueness: 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene is unique due to the presence of both ethoxy and diethoxyphosphoryloxy groups, which enhance its binding properties and versatility in various applications
Propiedades
Fórmula molecular |
C34H37O5P |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
(27-ethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaenyl) diethyl phosphate |
InChI |
InChI=1S/C34H37O5P/c1-4-36-33-29-15-9-16-30(33)22-26-12-8-14-28(20-26)24-32-18-10-17-31(23-27-13-7-11-25(19-27)21-29)34(32)39-40(35,37-5-2)38-6-3/h7-20H,4-6,21-24H2,1-3H3 |
Clave InChI |
OWXABIBOSDUMGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2CC3=CC(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5)CC1=CC=C2)OP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
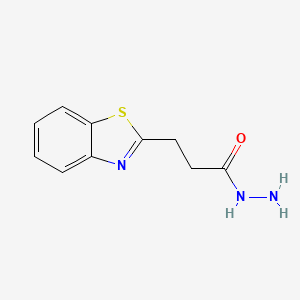
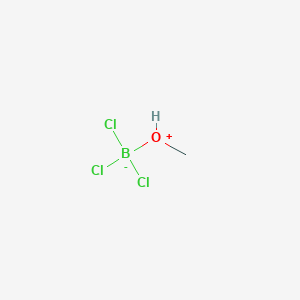
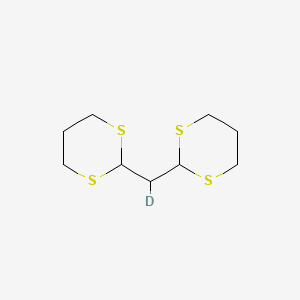
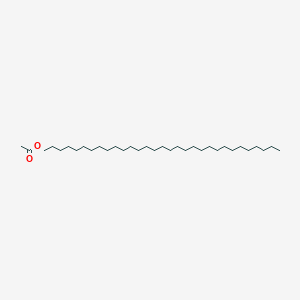
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
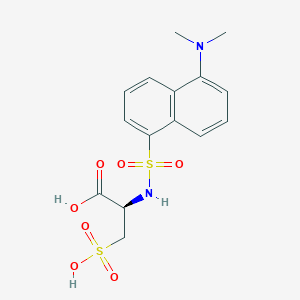
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
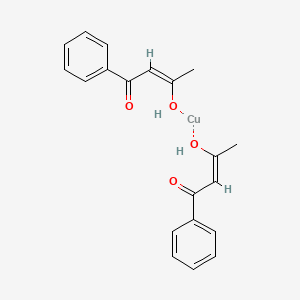
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
